(S)-(Tetrahydrofuran-3-yl)hydrazine
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Overview
Description
(S)-(Tetrahydrofuran-3-yl)hydrazine is a chemical compound with the molecular formula C4H10N2O It is a derivative of tetrahydrofuran, a heterocyclic organic compound, and contains a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(Tetrahydrofuran-3-yl)hydrazine typically involves the hydrolysis or hydrogenation of a protected hydrazine compound. One common method includes the use of a protected hydrazine derivative, which undergoes hydrolysis or hydrogenation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar hydrolysis or hydrogenation techniques, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(Tetrahydrofuran-3-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, where other functional groups replace the hydrazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler hydrazine derivatives. Substitution reactions can result in a wide range of products depending on the electrophile used.
Scientific Research Applications
(S)-(Tetrahydrofuran-3-yl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (S)-(Tetrahydrofuran-3-yl)hydrazine involves its interaction with molecular targets and pathways within biological systems. The hydrazine group can form covalent bonds with various biomolecules, potentially altering their function. This interaction can lead to changes in cellular processes and pathways, which are the basis for its biological activity.
Comparison with Similar Compounds
Similar Compounds
®-(Tetrahydrofuran-3-yl)hydrazine: The enantiomer of (S)-(Tetrahydrofuran-3-yl)hydrazine, with similar chemical properties but different biological activity.
Tetrahydrofuran-2-ylhydrazine: A structural isomer with the hydrazine group attached to a different position on the tetrahydrofuran ring.
Tetrahydrofuran-3-ylamine: A related compound where the hydrazine group is replaced by an amine group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the hydrazine functional group. This combination of features gives it distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
[(3S)-oxolan-3-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c5-6-4-1-2-7-3-4/h4,6H,1-3,5H2/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFLBKOBMGLOKO-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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